TCS 2510

EP4 receptor Selectivity Binding Assay

TCS 2510 (synonym CAY10598) is a synthetic, selective agonist of the prostaglandin E4 (EP4) receptor, a Gs protein-coupled receptor involved in cAMP signaling. The compound exhibits a high binding affinity with a reported Ki of 1.2 nM and an EC50 of 2.5 nM.

Molecular Formula C21H29N5O2
Molecular Weight 383.5 g/mol
Cat. No. B1681997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCS 2510
SynonymsTCS 2510, TCS-2510, TCS2510
Molecular FormulaC21H29N5O2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1C=CC(CC2=CC=CC=C2)O)CCCCCCC3=NNN=N3
InChIInChI=1S/C21H29N5O2/c27-19(16-17-8-4-3-5-9-17)13-11-18-12-14-21(28)26(18)15-7-2-1-6-10-20-22-24-25-23-20/h3-5,8-9,11,13,18-19,27H,1-2,6-7,10,12,14-16H2,(H,22,23,24,25)/b13-11+/t18-,19+/m0/s1
InChIKeyJWYPJSNXPZTEHL-VJKINUSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TCS 2510 (CAY10598) Technical Overview: A Selective EP4 Agonist for Research Procurement


TCS 2510 (synonym CAY10598) is a synthetic, selective agonist of the prostaglandin E4 (EP4) receptor, a Gs protein-coupled receptor involved in cAMP signaling [1]. The compound exhibits a high binding affinity with a reported Ki of 1.2 nM and an EC50 of 2.5 nM [1]. Its chemical structure is defined as (5R)-5-[(3S)-3-Hydroxy-4-phenyl-1-buten-1-yl]-1-[6-(2H-tetrazol-5-yl)hexyl]-2-pyrrolidinone (CAS: 346673-06-1) [1].

Why Direct Substitution of TCS 2510 with Other EP4 Agonists or PGE2 is Scientifically Unjustified


Substituting TCS 2510 with other EP4 agonists or the endogenous ligand PGE2 without rigorous validation is not scientifically sound due to significant inter-compound variability in receptor selectivity, functional potency, and downstream signaling. As detailed in Section 3, TCS 2510 demonstrates a distinct profile: it exhibits a >10,000-fold selectivity over other prostanoid receptors [1], a property not uniformly shared across all EP4 agonists. For instance, the comparator L-902,688 shows a reported 4,000-fold selectivity . Furthermore, the functional potency of TCS 2510 in stimulating cAMP production (EC50 = 2.5 nM) [1] differs from that of L-902,688 (EC50 = 0.6 nM) , potentially leading to divergent biological outcomes in the same experimental system. The evidence below quantifies these critical differences, providing a rigorous basis for compound selection.

Quantitative Differentiation of TCS 2510: A Head-to-Head Evidence Guide for Scientific Procurement


Receptor Selectivity: TCS 2510 vs. L-902,688

TCS 2510 demonstrates a >10,000-fold selectivity for the EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, and TP) at concentrations up to 14 µM, as established by receptor binding assays [1]. This contrasts with the reported 4,000-fold selectivity of the alternative EP4 agonist L-902,688 . The higher selectivity profile of TCS 2510 provides a quantifiably lower risk of off-target effects in experimental systems where EP4-specific signaling is paramount.

EP4 receptor Selectivity Binding Assay

Functional Potency in cAMP Elevation: TCS 2510 vs. L-902,688

TCS 2510 activates EP4-mediated cAMP production with an EC50 of 2.5 nM [1]. In comparison, the alternative EP4 agonist L-902,688 is reported to have a more potent EC50 of 0.6 nM for the same functional endpoint . This 4-fold difference in potency can significantly impact dose-response studies and the effective concentration range required for pathway activation, necessitating distinct experimental planning.

cAMP Assay Functional Potency GPCR Signaling

In Vivo Pharmacodynamic Response: TCS 2510 vs. Basal Levels

TCS 2510 demonstrates a robust, dose-dependent pharmacodynamic response in vivo. Oral administration in fasted mice at 10 mg/kg led to an 8-fold increase in plasma glucagon-like peptide-1 (GLP-1) levels over the basal hormone state, measured 15 minutes post-administration [1]. This provides a quantified, functional endpoint for assessing EP4 activation in a whole-animal model, a level of in vivo efficacy that is not uniformly documented across all EP4 agonists.

GLP-1 In Vivo Pharmacodynamics

Efficacy in cAMP Induction: TCS 2510 vs. PGE2

In a cellular context, TCS 2510 effectively mimics the action of its endogenous ligand, prostaglandin E2 (PGE2). Studies in HTR-8/SVneo cells demonstrated that TCS 2510 increased cAMP secretion to levels comparable to those induced by 10 µM PGE2 [1]. This indicates that TCS 2510 can serve as a potent synthetic proxy for PGE2's EP4-mediated effects, but with the distinct advantage of receptor subtype selectivity, thereby avoiding the confounding activation of EP1, EP2, and EP3.

cAMP PGE2 Comparative Efficacy

Binding Affinity: TCS 2510 vs. L-902,688

The binding affinity of TCS 2510 for the human EP4 receptor is characterized by a Ki of 1.2 nM [1]. This is notably lower than the reported affinity for the alternative EP4 agonist L-902,688, which has a Ki of 0.38 nM . This 3-fold difference in binding affinity provides a quantitative basis for choosing between these compounds based on the desired level of receptor engagement and potential residence time.

Binding Affinity Ki EP4 Receptor

TCS 2510 Application Scenarios: From Target Validation to In Vivo Pharmacodynamics


Target Validation and EP4-Specific Pathway Dissection in Cellular Models

Given its >10,000-fold selectivity for EP4 over other prostanoid receptors [1], TCS 2510 is the preferred tool for studies requiring unambiguous attribution of cellular effects to EP4 receptor activation. Researchers investigating the role of EP4 in cAMP-dependent signaling, gene expression, or cell proliferation in complex cellular environments can use TCS 2510 to minimize the confounding influence of cross-reactivity with other prostanoid receptors.

Metabolic Disease Research Requiring Quantified GLP-1 Secretion

TCS 2510 is uniquely positioned for studies involving incretin hormone regulation. Its demonstrated ability to induce a dose-dependent, 8-fold increase in plasma GLP-1 levels in vivo [1] makes it a valuable chemical probe for investigating EP4's role in glucose homeostasis, appetite regulation, and the treatment of metabolic disorders like type 2 diabetes.

Investigating EP4-Mediated Cancer Cell Apoptosis

Recent evidence shows that the EP4 agonist CAY10598 (TCS 2510) induces apoptosis in colon cancer HCT116 cells through a novel mechanism involving ROS-dependent Hsp90 cleavage [1]. This specific pro-apoptotic activity, which involves the degradation of key oncogenic client proteins like JAK2, makes TCS 2510 a compelling tool for oncology researchers exploring EP4 as a potential therapeutic target in colorectal and other cancers.

Use as a Selective Control for PGE2-Mediated Responses

In experiments where the endogenous agonist PGE2 is used, TCS 2510 serves as a critical control for EP4-specific activity. Its ability to mimic PGE2-induced cAMP production in relevant cell models [1] confirms the involvement of the EP4 receptor, while its high selectivity ensures that other EP receptor subtypes (EP1-3) are not being inadvertently activated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TCS 2510

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.